molecular formula C18H14N4 B14619660 3-(2-Phenylethyl)[1,2,4]triazino[5,6-c]quinoline CAS No. 60075-22-1

3-(2-Phenylethyl)[1,2,4]triazino[5,6-c]quinoline

Cat. No.: B14619660
CAS No.: 60075-22-1
M. Wt: 286.3 g/mol
InChI Key: GMJHPBIRPQAREG-UHFFFAOYSA-N
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Description

3-(2-Phenylethyl)[1,2,4]triazino[5,6-c]quinoline is a heterocyclic compound that belongs to the class of triazinoquinolines. This compound is characterized by a triazine ring fused with a quinoline moiety, and it contains a phenylethyl group at the 3-position. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Phenylethyl)[1,2,4]triazino[5,6-c]quinoline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzonitrile with phenylethylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting intermediate is then cyclized using a dehydrating agent like phosphorus oxychloride to form the triazinoquinoline ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(2-Phenylethyl)[1,2,4]triazino[5,6-c]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: N-bromosuccinimide in dichloromethane or chloroform.

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(2-Phenylethyl)[1,2,4]triazino[5,6-c]quinoline involves its interaction with specific molecular targets. In cancer cells, the compound inhibits kinases such as c-Met and VEGFR-2, leading to the disruption of signaling pathways essential for cell proliferation and survival. This inhibition induces cell cycle arrest and apoptosis in cancer cells . The compound’s antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and viral replication processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Phenylethyl)[1,2,4]triazino[5,6-c]quinoline is unique due to its specific substitution pattern and the presence of the phenylethyl group, which imparts distinct electronic and steric properties.

Properties

CAS No.

60075-22-1

Molecular Formula

C18H14N4

Molecular Weight

286.3 g/mol

IUPAC Name

3-(2-phenylethyl)-[1,2,4]triazino[5,6-c]quinoline

InChI

InChI=1S/C18H14N4/c1-2-6-13(7-3-1)10-11-17-20-16-12-19-15-9-5-4-8-14(15)18(16)22-21-17/h1-9,12H,10-11H2

InChI Key

GMJHPBIRPQAREG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2=NC3=C(C4=CC=CC=C4N=C3)N=N2

Origin of Product

United States

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